2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride
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Overview
Description
. It is characterized by the presence of an amino group (-NH2) attached to the nitrogen atom of the amide group, and a pyrrolidine ring, which is a five-membered heterocyclic ring containing nitrogen. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride typically involves the reaction of butanamide with 2-(pyrrolidin-1-yl)ethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at a range of 0°C to 25°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide
2-Methyl-N-((2-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine
2-Amino-2-(4-pyrrolidin-1-ylphenyl)acetic acid
Uniqueness: 2-Amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the amino group attached to the amide nitrogen. These features contribute to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-amino-N-(2-pyrrolidin-1-ylethyl)butanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-2-9(11)10(14)12-5-8-13-6-3-4-7-13;;/h9H,2-8,11H2,1H3,(H,12,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJBYKDHQKGNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCN1CCCC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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